Cas no 1955-04-0 (Methyl 3-(chlorocarbonyl)-5-nitrobenzoate)

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

- methyl 3-carbonochloridoyl-5-nitrobenzoate

- 3-carbomethoxy-5-nitrobenzoyl chloride

- 3-chlorocarbonyl-5-nitrobenzoic acid methyl ester

- 3-methoxycarbonyl-5-nitro-benzoic acid chloride

- 3-methoxycarbonyl-5-nitrobenzoyl chloride

- 3-nitro-5-methoxycarbonyl-benzoylchloride

- EINECS 217-789-4

- methyl 5-nitro-3-chloroformylbenzoate

- NR8ELP9QT2

- 3-Chlorocarbonyl-5-nitro-benzoic acid methyl ester

- 3-(Chlorocarbonyl)-5-nitro-benzoic acid methylester

- 1955-04-0

- DQTOZIJNMYYCJE-UHFFFAOYSA-N

- MFCD13194751

- 3-(Chlorocarbonyl)-5-nitrobenzoic acid methyl ester

- UNII-NR8ELP9QT2

- NS00026376

- 3-[Chlorocarbonyl]-5-nitrobenzoic acid, methyl ester

- Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, methyl ester

- DTXSID80173221

- SCHEMBL231014

-

- MDL: MFCD13194751

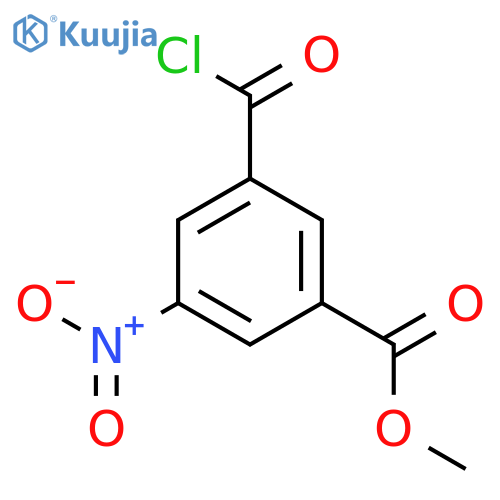

- インチ: InChI=1S/C9H6ClNO5/c1-16-9(13)6-2-5(8(10)12)3-7(4-6)11(14)15/h2-4H,1H3

- InChIKey: DQTOZIJNMYYCJE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=CC(=C1)C(=O)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 242.99300

- どういたいしつりょう: 242.993

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.471

- ふってん: 369.8°Cat760mmHg

- フラッシュポイント: 177.5°C

- 屈折率: 1.576

- PSA: 89.19000

- LogP: 2.28360

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M104330-100mg |

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate |

1955-04-0 | 100mg |

$ 355.00 | 2022-06-04 | ||

| TRC | M104330-250mg |

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate |

1955-04-0 | 250mg |

$ 700.00 | 2022-06-04 | ||

| TRC | M104330-50mg |

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate |

1955-04-0 | 50mg |

$ 215.00 | 2022-06-04 |

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate 関連文献

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

Methyl 3-(chlorocarbonyl)-5-nitrobenzoateに関する追加情報

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS No. 1955-04-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, identified by its CAS number 1955-04-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its nitro and ester functional groups, has garnered attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. The structural uniqueness of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate lies in its ability to serve as a precursor for various pharmacologically active molecules, making it a cornerstone in medicinal chemistry research.

The chemical structure of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate consists of a benzoic acid core substituted with a nitro group at the 5-position and an ester group at the 3-position. The presence of the chlorocarbonyl moiety enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex drug molecules where selective modification at specific positions is crucial.

In recent years, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate has been extensively studied for its role in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of anti-inflammatory and anti-cancer compounds. The nitro group, known for its electron-withdrawing properties, can influence the electronic distribution of the molecule, thereby affecting its biological activity. Researchers have leveraged this characteristic to design molecules with enhanced binding affinity to target enzymes and receptors.

A groundbreaking study published in the Journal of Medicinal Chemistry highlighted the utility of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in generating novel heterocyclic compounds. The study demonstrated that by incorporating this intermediate into a palladium-catalyzed coupling reaction, highly functionalized aromatic systems could be constructed. These systems exhibited promising biological activities, including potent inhibition of kinases associated with cancer cell proliferation. The versatility of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in such transformations underscores its importance as a synthetic building block.

The pharmaceutical industry has also explored the use of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in the development of antibiotics. The structural motif present in this compound can be modified to produce derivatives with enhanced antimicrobial properties. For instance, researchers have synthesized analogs that exhibit significant activity against Gram-negative bacteria, addressing a critical unmet medical need. The ability to fine-tune the chemical structure while retaining biological efficacy makes Methyl 3-(chlorocarbonyl)-5-nitrobenzoate an invaluable asset in antibiotic discovery programs.

In addition to its pharmaceutical applications, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate finds utility in materials science and agrochemical research. Its unique reactivity allows for the synthesis of advanced materials with tailored properties, such as liquid crystals and conductive polymers. Furthermore, derivatives of this compound have been investigated for their potential as herbicides and fungicides, offering new solutions for crop protection.

The synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route includes the nitration of benzoic acid followed by esterification and chlorination. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to this synthesis, reducing waste generation and improving yields.

The growing demand for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate has prompted innovations in large-scale production techniques. Continuous flow chemistry has emerged as a particularly promising approach, offering benefits such as improved scalability and reproducibility. These advancements ensure that researchers and manufacturers have access to high-quality batches of this critical intermediate.

In conclusion, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS No. 1955-04-0) is a multifaceted compound with far-reaching applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on next-generation therapeutics and advanced materials. As research continues to uncover new uses for this compound, its significance is expected to grow even further.

1955-04-0 (Methyl 3-(chlorocarbonyl)-5-nitrobenzoate) 関連製品

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)

- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)

- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)

- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)